N',N'-Bis(4-bromophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine
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Overview
Description
N’,N’-Bis(4-bromophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine is a complex organic compound that features a guanidine core substituted with bromophenyl and dithiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-Bis(4-bromophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine typically involves multi-step organic reactions. One possible route could involve the reaction of 4-bromophenyl isothiocyanate with a suitable guanidine derivative under controlled conditions. The reaction might require specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’,N’-Bis(4-bromophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or amines.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could produce a range of substituted guanidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’,N’-Bis(4-bromophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiazolyl group could play a role in binding to specific sites, while the bromophenyl groups might enhance its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N’,N’-Bis(4-chlorophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine
- N’,N’-Bis(4-fluorophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine
Uniqueness
N’,N’-Bis(4-bromophenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)guanidine is unique due to the presence of bromine atoms, which can influence its reactivity and interactions. The dithiazolyl group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
151220-60-9 |
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Molecular Formula |
C15H10Br2N4S3 |
Molecular Weight |
502.3 g/mol |
IUPAC Name |
1,2-bis(4-bromophenyl)-1-(5-sulfanylidene-1,2,4-dithiazol-3-yl)guanidine |
InChI |
InChI=1S/C15H10Br2N4S3/c16-9-1-5-11(6-2-9)19-13(18)21(14-20-15(22)24-23-14)12-7-3-10(17)4-8-12/h1-8H,(H2,18,19) |
InChI Key |
QGBAIRDRCHHLKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N(C2=CC=C(C=C2)Br)C3=NC(=S)SS3)Br |
Origin of Product |
United States |
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